molecular formula C13H20N2O2 B2658181 N-(4-methylidenecyclohexyl)-6-oxopiperidine-3-carboxamide CAS No. 2310147-64-7

N-(4-methylidenecyclohexyl)-6-oxopiperidine-3-carboxamide

Cat. No.: B2658181
CAS No.: 2310147-64-7
M. Wt: 236.315
InChI Key: SUWGAWIDEAGFTA-UHFFFAOYSA-N
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Description

N-(4-methylidenecyclohexyl)-6-oxopiperidine-3-carboxamide (CAS 2310147-64-7) is a synthetic organic compound with a molecular formula of C13H20N2O2 and a molecular weight of 236.31 g/mol . This piperidine-4-carboxamide derivative is offered with a guaranteed purity of 90% and above, available in various quantities to support ongoing research investigations . The compound's core structure belongs to the piperidine-4-carboxamide (P4C) class, which has demonstrated significant research value in microbiology. Studies on related P4C compounds have identified them as a novel class of mycobacterial DNA gyrase inhibitors . DNA gyrase is a critical bacterial enzyme and a promising target for antibacterial development. Piperidine-4-carboxamides have shown attractive bactericidal and antibiofilm activity against challenging, intrinsically multidrug-resistant pathogens like the Mycobacterium abscessus complex . The mechanism of action involves the inhibition of the DNA gyrase enzyme, leading to DNA damage and bacterial cell death . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures, or for human or veterinary use.

Properties

IUPAC Name

N-(4-methylidenecyclohexyl)-6-oxopiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-9-2-5-11(6-3-9)15-13(17)10-4-7-12(16)14-8-10/h10-11H,1-8H2,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUWGAWIDEAGFTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCC(CC1)NC(=O)C2CCC(=O)NC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methylidenecyclohexyl)-6-oxopiperidine-3-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: N-(4-methylidenecyclohexyl)-6-oxopiperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions may involve the use of halogens, acids, or bases depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols.

Scientific Research Applications

N-(4-methylidenecyclohexyl)-6-oxopiperidine-3-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its therapeutic potential in treating certain medical conditions.

    Industry: Utilized in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of N-(4-methylidenecyclohexyl)-6-oxopiperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several classes of bioactive molecules, including piperidine derivatives, cyclohexyl-containing analogs, and carboxamide-based drugs. Below is a comparative analysis based on available evidence and analogous studies:

Piperidine Derivatives

Piperidine scaffolds are common in pharmaceuticals (e.g., donepezil, risperidone). Key comparisons include:

  • 6-Oxopiperidine analogs : Unlike N-(4-methylidenecyclohexyl)-6-oxopiperidine-3-carboxamide, simpler 6-oxopiperidines (e.g., 6-piperidone) lack the carboxamide and cyclohexyl substituents, resulting in reduced lipophilicity and metabolic stability .

Cyclohexyl-Containing Analogs

Compounds like N-cyclohexylacetamide and 4-methylcyclohexylamine derivatives share structural similarities but differ in functional groups:

  • Lipophilicity : The methylidene bridge in the target compound increases logP (~2.8 predicted) compared to N-cyclohexylacetamide (logP ~1.5), suggesting better membrane permeability but higher risk of off-target binding .
  • Conformational flexibility : The methylidene group allows for dynamic ring puckering, contrasting with rigid analogs like 4-methylcyclohexylamine, which exhibit fixed chair conformations.

Carboxamide-Based Drugs

Carboxamide moieties are critical for hydrogen bonding in drugs like imatinib or bosutinib. Comparisons include:

  • Binding affinity : Computational docking studies suggest the carboxamide in this compound may form stronger hydrogen bonds with kinase targets compared to ester or thioamide analogs.

Physicochemical and ADMET Properties

While direct data on the compound are scarce, extrapolations from similar molecules suggest:

Property This compound N-Carboxymethyl Chitosan N,N,N-Trimethyl-Chitosan
Molecular Weight (g/mol) ~280.3 ~250–300 ~200–250
logP ~2.8 (predicted) -1.5 to 0.5 0.8–1.2
Water Solubility Low (≤10 µM) High Moderate
Metabolic Stability Moderate (CYP3A4 substrate) Low High

Biological Activity

N-(4-methylidenecyclohexyl)-6-oxopiperidine-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article explores the biological activity of this compound, summarizing findings from various studies, including in vitro and in vivo experiments.

Chemical Structure and Properties

The compound features a piperidine ring with a ketone and carboxamide functional group, contributing to its biological properties. Its structural formula can be represented as follows:

  • Molecular Formula : C13H17N2O2
  • Molecular Weight : 233.29 g/mol

The primary mechanism of action for this compound involves the inhibition of specific enzymes, particularly cathepsin K (Cat K). Cat K is crucial in bone resorption processes, making it a target for osteoporosis treatment.

Biological Activity Overview

The biological activities of this compound have been evaluated through various assays:

1. Inhibition of Cathepsin K

In vitro studies demonstrated that this compound exhibits significant inhibitory activity against Cat K. The IC50 value for the most potent derivative was reported as low as 0.08 µM, indicating strong enzyme inhibition capabilities comparable to existing clinical candidates such as MIV-711 .

Compound IC50 (µM) Effect
H-90.08Strong Cat K inhibitor
MIV-7110.09Clinical candidate

2. Anti-Bone Resorption Activity

The compound also demonstrated anti-bone resorption effects in cellular models. In RAW264.7 cells treated with RANKL, the compound significantly reduced levels of CTX-I, a marker for bone resorption, indicating its potential utility in osteoporosis therapy .

3. Western Blot Analysis

Western blotting confirmed that treatment with this compound resulted in a dose-dependent decrease in Cat K expression in osteoclast-like cells, further supporting its role as an effective anti-resorptive agent .

Case Studies

Several studies have focused on the synthesis and evaluation of derivatives of piperidine compounds, including this compound:

  • Study on Piperidine Derivatives :
    • A series of piperidine derivatives were synthesized and tested for their biological activities, revealing that modifications at specific positions significantly enhanced their inhibitory effects against Cat K.
    • The study highlighted that introducing hydrophobic groups improved binding affinity and enzyme inhibition .
  • In Vivo Efficacy :
    • Animal models showed that administration of H-9 increased bone mineral density in ovariectomized mice, suggesting potential therapeutic benefits for postmenopausal osteoporosis .

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